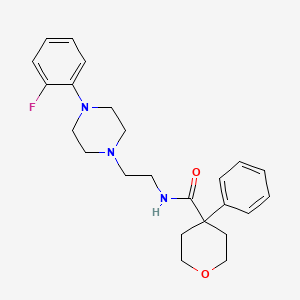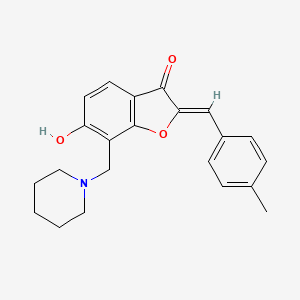![molecular formula C26H27ClN2O6 B2797678 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893345-04-5](/img/structure/B2797678.png)
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H27ClN2O6 and its molecular weight is 498.96. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Materials
Research has highlighted the use of related compounds in photoluminescent materials. For instance, a study by Beyerlein and Tieke (2000) described π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, which exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and film-forming properties (Beyerlein & Tieke, 2000). Similarly, Zhang and Tieke (2008) synthesized highly luminescent polymers with pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating significant potential for optical applications (Zhang & Tieke, 2008).
Crystal Structure Analysis
The structural properties of similar compounds have been a subject of study. Fujii et al. (2002) analyzed the crystal structure of a compound with a similar pyrrolo[3,4-c]pyrrole-1,4-dione system, providing insights into the effects of large substituents on molecular structure (Fujii et al., 2002).
Synthetic Applications
The compound's analogs have been used in various synthetic processes. For example, Vydzhak and Panchishyn (2010) discussed the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which highlights the versatility of these compounds in creating a range of derivatives (Vydzhak & Panchishyn, 2010). Dmitriev et al. (2014) described the spiro heterocyclization of 1H-pyrrole-2,3-diones, further showcasing the chemical reactivity and potential applications of these compounds in complex organic syntheses (Dmitriev, Silaichev, & Maslivets, 2014).
Electronic and Optical Properties
Research into the electronic and optical properties of related compounds has been significant. Gendron et al. (2014) explored the synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones, assessing their potential in photophysical applications due to their unique luminescence characteristics (Gendron et al., 2014).
Ambipolar Conductivity
The Diketopyrrolopyrrole (DPP)-based compounds have been studied for their potential in ambipolar conductivity. For example, a study by Gao et al. (2018) on DPP-based conjugated polymers revealed their high mobility and applicability in electronics, indicating the relevance of the core structure of these compounds in advanced material science (Gao et al., 2018).
properties
IUPAC Name |
7-chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O6/c1-32-20-6-3-5-17(24(20)33-2)22-21-23(30)18-15-16(27)7-8-19(18)35-25(21)26(31)29(22)10-4-9-28-11-13-34-14-12-28/h3,5-8,15,22H,4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKZBCAEEKEBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(2,3-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)
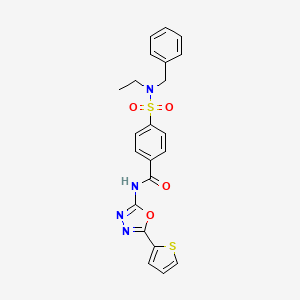
![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)

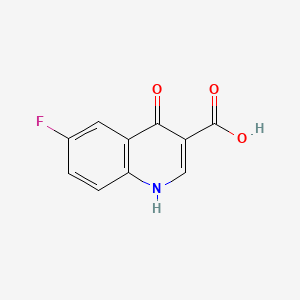
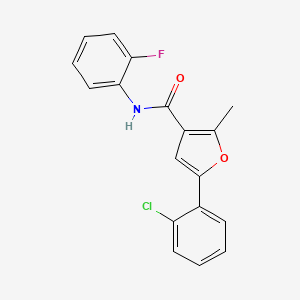
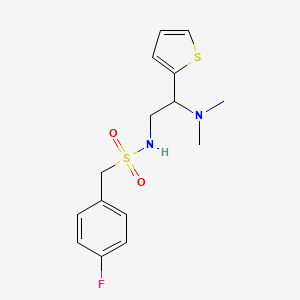


![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)
